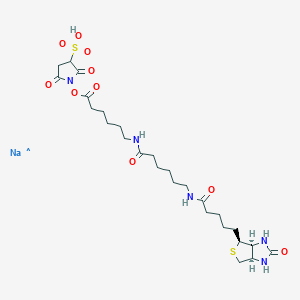![molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0](/img/structure/B1148016.png)
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, commonly known as BI-3, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of certain enzymes and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Historical Dye Analysis
6-Monobromoindigo: has been identified as a significant component in the analysis of historical dyes, particularly those derived from marine shellfish used in ancient times for creating the famous Tyrian Purple . Its presence in archaeological samples helps in determining the malacological provenance of purple pigments used in textile dyeings and wall paintings.
Chromatic Biomarker
This compound serves as a chromatic biomarker for identifying the specific species of sea snails (Hexaplex trunculus) that were historically used for producing purple pigments . The presence of 6-Monobromoindigo in significant quantities is unique to these species, distinguishing them from other purple-producing mollusks.
Wirkmechanismus
Mode of Action
It is known that the compound’s color, a characteristic purple, is thought to be due to the interaction of the π systems of two parallel molecules that are brought together by van der waals attraction between the bromine atoms .
Biochemical Pathways
The compound is a derivative of indigo, a molecule that has been used historically as a dye . The specific biochemical pathways that this compound influences remain to be elucidated.
Result of Action
The compound is known for its color-producing properties when used as a dye
Action Environment
The action of 6-Monobromoindigo can be influenced by environmental factors. For instance, the compound is known to be remarkably stable under the sun and in the air . .
Eigenschaften
IUPAC Name |
6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJMIPSKOUYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694565 |
Source


|
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione | |
CAS RN |
139582-54-0 |
Source


|
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 6-monobromoindigo important in the study of archaeological purple?
A: 6-Monobromoindigo is a significant component of shellfish purple dye, a historically valuable coloring agent. Its presence, alongside other indigoids like 6,6'-dibromoindigo, helps researchers confirm the authenticity and origin of purple dyes found in archaeological artifacts. []
Q2: How can we detect 6-monobromoindigo in archaeological samples?
A: The research by et al. [] demonstrates that Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a successful technique for detecting 6-monobromoindigo in archaeological samples. Specifically, negative-ion mode LDI-MS shows high sensitivity and selectivity towards brominated indigoids like 6-monobromoindigo due to their electronegativity. This technique allows for a rapid and accurate identification of this key component within complex archaeological dye mixtures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


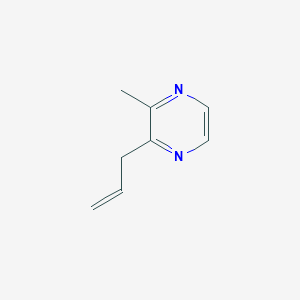
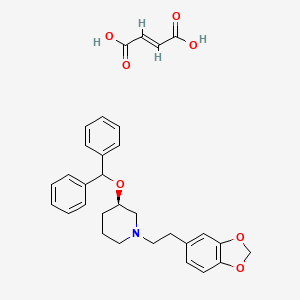
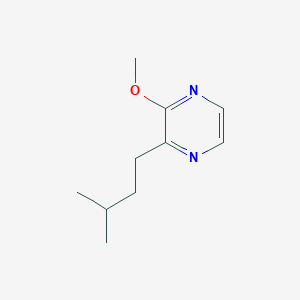

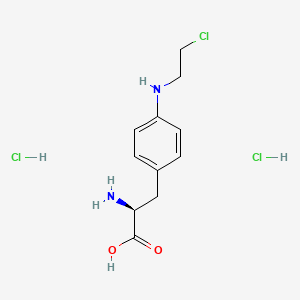

![ASBMS [AMinostilbaMidine, Methanesulfonate]](/img/structure/B1147946.png)
